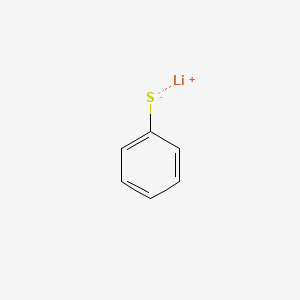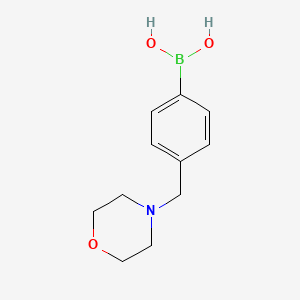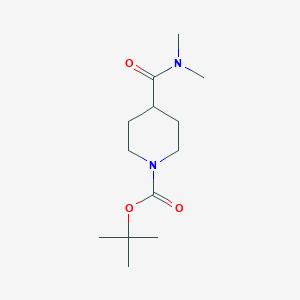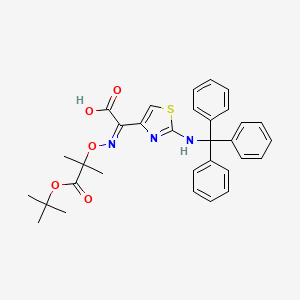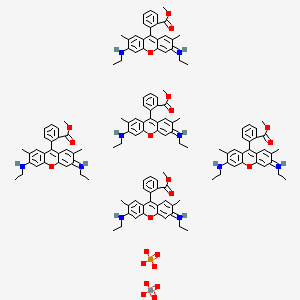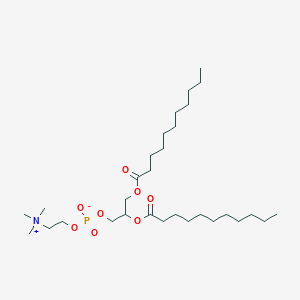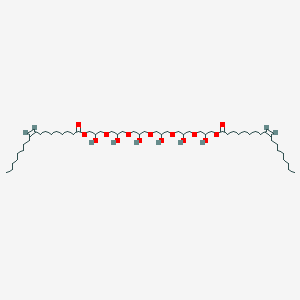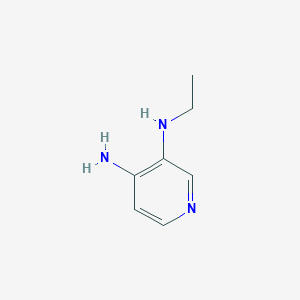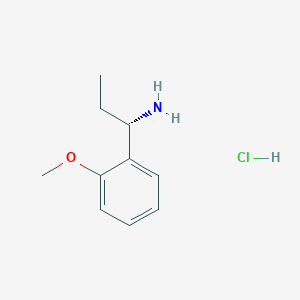![molecular formula C8H5ClS B1589383 7-クロロベンゾ[b]チオフェン CAS No. 90407-14-0](/img/structure/B1589383.png)
7-クロロベンゾ[b]チオフェン
概要
説明
7-Chlorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5ClS and its molecular weight is 168.64 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Chlorobenzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chlorobenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorobenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
チオフェンとその置換誘導体、7-クロロベンゾ[b]チオフェンを含むものは、医薬品化学の分野で興味深い用途を持つ非常に重要なヘテロ環式化合物群です . これらの化合物は、医薬品化学および材料科学において多様な用途を持つ幅広い治療特性を持つことが報告されています .
抗炎症
これらの化合物は、抗炎症作用があることが発見されています . これは、炎症によって引き起こされる状態の治療のための薬物の開発に役立ちます。
抗精神病
7-クロロベンゾ[b]チオフェンとその誘導体は、抗精神病作用があることが発見されています . これは、精神障害の治療における潜在的な用途を示唆しています。
抗不整脈
これらの化合物は、抗不整脈作用があることも発見されています 。これは、不整脈の治療における潜在的な用途を示唆しています。
抗真菌
7-クロロベンゾ[b]チオフェンとその誘導体は、抗真菌作用があることが発見されています . これは、真菌感染症の治療における潜在的な用途を示唆しています。
抗がん剤
7-クロロベンゾ[b]チオフェンを含む、ベンゾ[b]チオフェン-ジアリールウレア誘導体のシリーズが合成され、その潜在的な抗がん効果が評価されました . これらの化合物のいくつかは、陽性基準薬であるソラフェニブと同等の癌細胞株に対する抗増殖活性を示しました . 特に、1つの化合物は、それぞれHT-29細胞およびA549細胞で5.91μMおよび14.64μMのIC50値で高い活性を示しました . また、HT-29細胞でアポトーシスとG0/G1期での細胞周期停止を誘導しました .
キナーゼ阻害
7-クロロベンゾ[b]チオフェンとその誘導体は、キナーゼ阻害作用があることが発見されています . これは、異常なキナーゼ活性によって引き起こされる病気の治療における潜在的な用途を示唆しています。
材料科学
薬理学的用途に加えて、7-クロロベンゾ[b]チオフェンとその誘導体は、材料科学にも用途があります . その独特の化学的特性により、新素材の開発に役立ちます。
作用機序
Target of Action
7-Chlorobenzo[b]thiophene is a synthetic compound that has been studied for its potential biological activities . .
Mode of Action
It is synthesized from aryne precursors and alkynyl sulfides . The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Thiophene and its derivatives, which include 7-chlorobenzo[b]thiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Pharmacokinetics
In silico adme properties of similar compounds have been determined, and they showed excellent drug-like properties with no violations to lipinski, veber, and muegge filters .
Result of Action
Similar compounds have shown antiproliferative activities on cancer cell lines .
Action Environment
The synthesis of 7-chlorobenzo[b]thiophene involves environmentally benign methodology, uses ethanol as the solvent, and results in 3-halo substituted benzo[b]thiophene structures in very high yields .
生化学分析
Biochemical Properties
7-Chlorobenzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . These interactions are primarily due to the compound’s ability to form stable complexes with various biomolecules, thereby modulating their activity.
Cellular Effects
The effects of 7-Chlorobenzo[b]thiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, 7-Chlorobenzo[b]thiophene can alter the expression of genes involved in cell cycle regulation, thereby affecting cellular proliferation and differentiation.
Molecular Mechanism
At the molecular level, 7-Chlorobenzo[b]thiophene exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity, leading to changes in metabolic pathways. For example, it has been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can result in the suppression of cell growth and proliferation. Additionally, 7-Chlorobenzo[b]thiophene can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chlorobenzo[b]thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chlorobenzo[b]thiophene remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 7-Chlorobenzo[b]thiophene vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
7-Chlorobenzo[b]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter the levels of metabolites within cells. For instance, the compound has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s therapeutic potential and toxicity.
Transport and Distribution
The transport and distribution of 7-Chlorobenzo[b]thiophene within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the body . Its localization and accumulation in certain tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms of 7-Chlorobenzo[b]thiophene is essential for optimizing its use in clinical settings.
Subcellular Localization
7-Chlorobenzo[b]thiophene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Studying the subcellular localization of 7-Chlorobenzo[b]thiophene provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIITWUDNYXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453774 | |
| Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-14-0 | |
| Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis pathways for 7-Chlorobenzo[b]thiophene?
A1: Two primary synthetic routes for 7-Chlorobenzo[b]thiophene are described in the literature []:
Q2: What is the significance of using hexamethylphosphoric triamide in the synthesis of 7-Chlorobenzo[b]thiophene?
A2: Hexamethylphosphoric triamide (HMPA) plays a crucial role in achieving high selectivity during the synthesis of 7-Chlorobenzo[b]thiophene via the 2,3-dichlorobenzaldehyde route []. HMPA acts as a polar aprotic solvent, favoring SN2 reactions. Its presence promotes the selective nucleophilic attack of the sulfur nucleophile on the chlorine at the 2-position of 2,3-dichlorobenzaldehyde, minimizing unwanted side reactions and improving the yield of the desired product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
